4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride
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Overview
Description
4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO4S2. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with methylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, chloroform
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride: A positional isomer with similar chemical properties.
Uniqueness
4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
Molecular Formula |
C8H10ClNO4S2 |
---|---|
Molecular Weight |
283.8 g/mol |
IUPAC Name |
4-methyl-3-(methylsulfamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO4S2/c1-6-3-4-7(15(9,11)12)5-8(6)16(13,14)10-2/h3-5,10H,1-2H3 |
InChI Key |
JFUYHNKPDDCOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
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